Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate
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Overview
Description
Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of two methoxyphenyl groups and a keto-enol structure, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction proceeds through a Knoevenagel condensation mechanism, followed by cyclization and dehydration steps to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to its keto-enol tautomerism, which allows it to participate in various chemical reactions. Additionally, the presence of methoxyphenyl groups enhances its ability to interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4-bis(4-methoxyphenyl)-3-oxobutanoate
- Ethyl 5,5-bis(4-hydroxyphenyl)-3-oxopent-4-enoate
- Ethyl 5,5-bis(4-methylphenyl)-3-oxopent-4-enoate
Uniqueness
Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate is unique due to its specific structural features, such as the presence of two methoxyphenyl groups and a keto-enol structure
Properties
CAS No. |
89861-29-0 |
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Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate |
InChI |
InChI=1S/C21H22O5/c1-4-26-21(23)14-17(22)13-20(15-5-9-18(24-2)10-6-15)16-7-11-19(25-3)12-8-16/h5-13H,4,14H2,1-3H3 |
InChI Key |
QQLGZWHFCGVVIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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